

An In-depth Technical Guide to the Crystal Structure of Lithium Sulfate Monohydrate

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Compound of Interest

Compound Name: *Lithium sulfate monohydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **lithium sulfate monohydrate** ($\text{Li}_2\text{SO}_4 \cdot \text{H}_2\text{O}$). The information presented herein is curated for professionals in research, scientific, and drug development fields who require a detailed understanding of the crystallographic properties of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for crystal structure determination, and provides visualizations of the experimental workflow and the compound's coordination environment.

Quantitative Crystallographic Data

The crystal structure of **lithium sulfate monohydrate** has been determined by single-crystal X-ray diffraction and neutron diffraction studies. It crystallizes in the monoclinic system with the space group $P2_1$. A summary of the crystallographic data from various studies is presented in Table 1 for comparative analysis.

Parameter	Value (X-ray Diffraction)	Value (Neutron Diffraction)	Reference
Crystal System	Monoclinic	Monoclinic	[1][2]
Space Group	P2 ₁	P2 ₁	[1][2]
a (Å)	5.454	5.45	[1][3]
b (Å)	4.857	4.87	[1][3]
c (Å)	8.173	8.14	[1][3]
β (°)	107.22	107.35	[1][3]
Volume (Å ³)	206.5	204.4	[Calculated]
Z	2	2	[Calculated]
Density (calculated) (g/cm ³)	2.06	2.08	[Calculated]

Experimental Protocols

The determination of the crystal structure of **lithium sulfate monohydrate** involves several key experimental stages, from crystal growth to data analysis and structure refinement. The following protocols are based on established methodologies reported in the literature.[1][2][3]

Single Crystal Growth

High-quality single crystals of **lithium sulfate monohydrate** suitable for diffraction studies are typically grown from an aqueous solution.

- **Preparation of Saturated Solution:** A saturated solution of lithium sulfate (Li₂SO₄) is prepared by dissolving the salt in deionized water at a slightly elevated temperature with constant stirring.
- **Slow Evaporation:** The saturated solution is filtered to remove any impurities and then allowed to evaporate slowly at a constant temperature (typically room temperature). The container is loosely covered to control the rate of evaporation.

- **Crystal Harvesting:** Over a period of several days to weeks, well-formed single crystals will nucleate and grow. Crystals with dimensions of approximately 0.2-0.5 mm are selected for diffraction experiments.

Single-Crystal X-ray Diffraction (SC-XRD)

- **Crystal Mounting:** A selected single crystal is mounted on a goniometer head using a suitable adhesive or cryo-oil.
- **Data Collection:** The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
- **Data Processing:** The collected diffraction data are indexed, integrated, and scaled using appropriate software. This process determines the unit cell parameters and the space group.
- **Structure Solution:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- **Structure Refinement:** The initial model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The final refined structure is validated using various crystallographic metrics.

Neutron Diffraction

Neutron diffraction is particularly useful for accurately locating the positions of hydrogen atoms, which is challenging with X-ray diffraction.

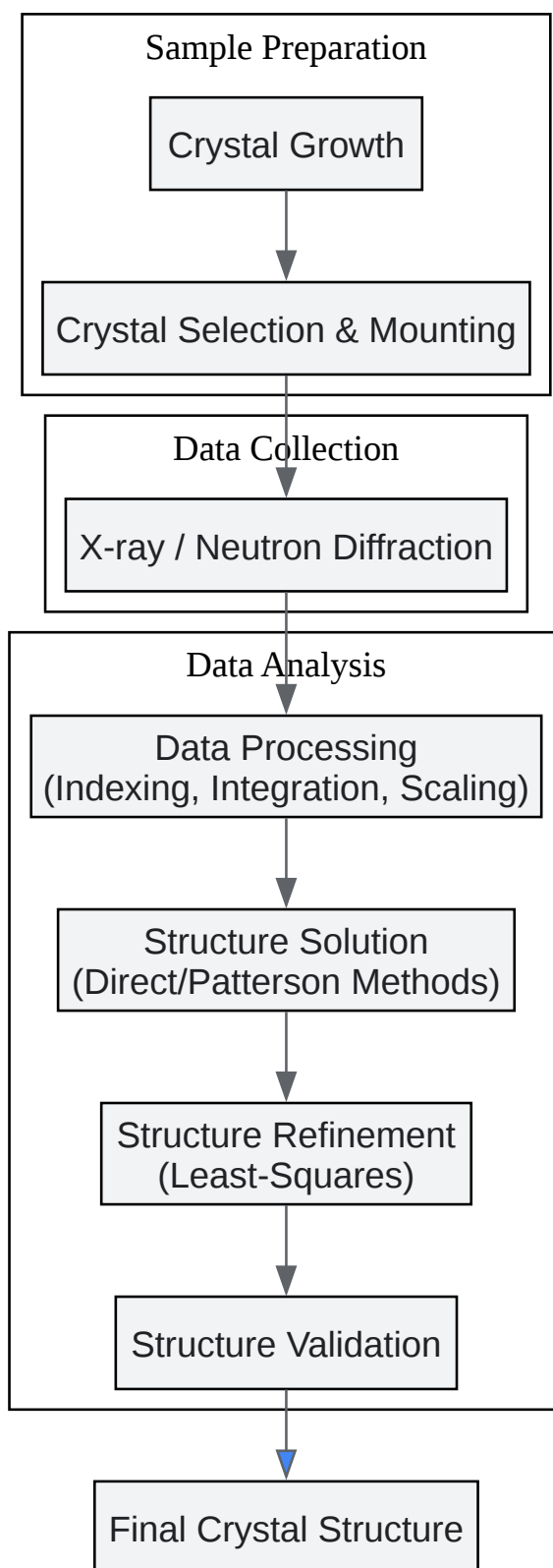
- **Crystal Selection and Mounting:** A larger single crystal than that used for X-ray diffraction is typically required. The crystal is mounted on a suitable holder for the neutron beamline.
- **Data Collection:** The crystal is placed in a neutron beam, and the diffraction data are collected using a neutron detector.
- **Structure Refinement:** The atomic positions obtained from the X-ray diffraction study are used as a starting model. The neutron diffraction data are then used to refine the positions of

all atoms, with a particular focus on the hydrogen atoms of the water molecule.

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for determining a crystal structure using diffraction methods.



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Workflow for Crystal Structure Analysis.

Coordination Environment in Lithium Sulfate Monohydrate

The crystal structure of **lithium sulfate monohydrate** consists of lithium cations, sulfate anions, and water molecules linked by electrostatic interactions and hydrogen bonds. There are two distinct lithium ion environments. One lithium ion (Li1) is coordinated by four oxygen atoms from four different sulfate groups. The other lithium ion (Li2) is coordinated by three oxygen atoms from sulfate groups and one oxygen atom from a water molecule.^[4] The sulfate ion is a regular tetrahedron. The water molecule forms hydrogen bonds with oxygen atoms of neighboring sulfate ions.

Coordination Environment of Ions.

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